molecular formula C18H25ClN6O4 B6358914 H-Gly-Arg-AMC hydrochloride CAS No. 210815-69-3

H-Gly-Arg-AMC hydrochloride

Cat. No. B6358914
CAS RN: 210815-69-3
M. Wt: 424.9 g/mol
InChI Key: CQBDQPURBLGAHN-ZOWNYOTGSA-N
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Description

H-Gly-Arg-AMC hydrochloride, also known as glycyl-L-arginine-2-amino-2-methyl-propane hydrochloride, is an amino acid derivative that is widely used in scientific research. It is a white crystalline compound and is typically used in aqueous solution. This compound is used as a substrate in enzymatic assays and is a useful tool for studying the activity of various enzymes, including proteases, kinases, and other enzymes involved in signal transduction pathways.

Scientific Research Applications

Thrombin Activity Monitoring

H-Gly-Arg-AMC hydrochloride is significant in synthesizing peptides containing C-terminal 7-amino-4-methylcoumarin (AMC) for use in the thrombin generation test (TGT). This substrate, with improved water solubility and kinetic parameters, has potential as a replacement for current substrates in TGT, contributing to more efficient and accurate thrombin monitoring (van Berkel et al., 2012).

Enzyme Specificity Research

The substrate plays a role in studying enzyme specificity, such as in investigations of isopeptidase T. This research provides insight into enzyme modulation by different substrates and the effects of various concentrations and structures of peptide-AMC substrates, including those similar to this compound (Stein et al., 1995).

Environmental Applications

In environmental research, this compound's components, such as arginine and glycerol, are utilized in synthesizing hydrophilic natural deep eutectic solvents (NADES) for greening CO2 capture. This application demonstrates the versatility of these components in addressing global warming concerns (Hongwei et al., 2018).

Cathepsin B Specificity

Research involving this compound contributes to understanding the S subsite specificity of cathepsin B, an enzyme relevant in various physiological processes. Different amino acid residues at specific positions in peptide chains, including those similar to this compound, are used to investigate this specificity (Taralp et al., 1995).

Analytical Chemistry

The compound's components are significant in the extraction of amino acids for analytical purposes, demonstrating the broad applicability of these components in various fields of scientific research (Smirnova et al., 2004).

Thrombin Generation in Plasma

This compound is crucial in methods monitoring thrombin activity in clotting plasma, enhancing the accuracy of thrombin measurement in various medical and research settings (Hemker et al., 2000).

Catalysis Studies

The components of this compound, particularly arginine and glycine, are investigated in catalysis studies. These studies explore the kinetic properties of various dipeptide substrates, contributing to the understanding of enzymatic processes and potential pharmaceutical applications (Rubach et al., 2012).

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4.ClH/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21;/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22);1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBDQPURBLGAHN-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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